![molecular formula C17H16N2O3S2 B2524333 N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide CAS No. 941924-83-0](/img/structure/B2524333.png)
N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide is a compound that has been studied for its potential applications in medicinal chemistry . It is a benzothiazole derivative, a class of compounds known for their diverse biological activities . Recent research has highlighted the synthetic developments of benzothiazole-based compounds and their in vitro and in vivo activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The structure of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Further studies have been conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives have been investigated for their antimicrobial potential. Specifically, compounds related to the thiazole scaffold exhibit activity against bacteria, fungi, and other microorganisms. For instance, the synthesis of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides led to compounds with antifungal properties . Further exploration of the antimicrobial effects of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide could provide valuable insights.
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor and cytotoxic agents. Compounds containing the thiazole ring, such as Tiazofurin and Bleomycine, exhibit antineoplastic properties. Investigating the potential of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide in cancer therapy could yield novel treatment options .
O-GlcNAcase Inhibition for Neurodegenerative Diseases
Recent research has focused on benzothiazole derivatives as O-GlcNAcase inhibitors for treating neurodegenerative diseases like Alzheimer’s disease (AD) and progressive supranuclear palsy (PSP). These compounds target tau-mediated neurodegeneration, collectively known as tauopathies .
Antifungal Activity
Thiazoles have demonstrated antifungal properties. Investigating the antifungal potential of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide against strains like Candida albicans and Aspergillus niger could be valuable in drug development .
Potential as Anti-Tubercular Agents
Recent advancements include the synthesis of benzothiazole-based anti-tubercular compounds. These molecules were evaluated for their in vitro and in vivo activity, providing a potential avenue for combating tuberculosis .
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide, also known as N-(1,3-benzothiazol-5-yl)-3-(4-methylbenzenesulfonyl)propanamide, is a compound that belongs to the thiazole class of molecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with various targets in the body, leading to a range of biochemical changes.
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action and efficacy in different environments .
Future Directions
Benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide, have shown promise in medicinal chemistry, particularly for their anti-tubercular activity . Future research may focus on further synthetic developments, exploring different synthetic pathways, and studying the in vitro and in vivo activity of these compounds .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-12-2-5-14(6-3-12)24(21,22)9-8-17(20)19-13-4-7-16-15(10-13)18-11-23-16/h2-7,10-11H,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGRSQVOWCSRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide |
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